molecular formula C22H18FN5O2S B11295492 2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide

2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide

Katalognummer: B11295492
Molekulargewicht: 435.5 g/mol
InChI-Schlüssel: FAKIAOGAXAARIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-({3-[(4-Fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide is a synthetic small molecule characterized by a pteridin-4-one core substituted with a 4-fluorobenzyl group at position 3 and a thioacetamide linker connected to a 4-methylphenyl moiety. This structure places it within a class of compounds designed to exploit heterocyclic frameworks for biological activity, particularly targeting enzymes or receptors through sulfanyl and acetamide functional groups .

Eigenschaften

Molekularformel

C22H18FN5O2S

Molekulargewicht

435.5 g/mol

IUPAC-Name

2-[3-[(4-fluorophenyl)methyl]-4-oxopteridin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C22H18FN5O2S/c1-14-2-8-17(9-3-14)26-18(29)13-31-22-27-20-19(24-10-11-25-20)21(30)28(22)12-15-4-6-16(23)7-5-15/h2-11H,12-13H2,1H3,(H,26,29)

InChI-Schlüssel

FAKIAOGAXAARIQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC3=NC=CN=C3C(=O)N2CC4=CC=C(C=C4)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pteridine core: This can be achieved through the condensation of appropriate amines and aldehydes under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with a nucleophile.

    Attachment of the sulfanyl group: This can be done through a thiolation reaction, where a thiol group is introduced to the pteridine core.

    Acetamide formation: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pteridine core can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles like nitronium ion (NO2+), sulfonyl chloride (SO2Cl).

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Recent studies have indicated that derivatives of compounds similar to 2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide exhibit significant anticancer properties. For instance, compounds with similar structures have shown promising results against various cancer cell lines, including:

Compound NameCancer Cell LinePercent Growth Inhibition
Compound ASNB-1986.61%
Compound BOVCAR-885.26%
Compound CNCI-H4075.99%

These findings suggest that modifications to the pteridine core can enhance antitumor efficacy, making it a viable scaffold for drug development in oncology .

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been investigated. Studies have demonstrated that certain derivatives have exhibited activity against Mycobacterium tuberculosis, with minimal inhibitory concentration (MIC) values ranging from 4 to 64 µg/mL. The most potent derivatives were noted to be effective against both drug-sensitive and resistant strains of M. tuberculosis.

DerivativeMIC (µg/mL)Activity Against
Derivative 14M. tuberculosis H37Rv
Derivative 216Rifampin-resistant strains
Derivative 332Various tumor cell lines

This highlights the compound's versatility and potential application in developing new antitubercular agents .

Case Study 1: Synthesis and Evaluation

A study synthesized several derivatives of the compound and evaluated their biological activity through in vitro assays. The most promising derivative demonstrated no cytotoxicity against normal cell lines while retaining potent activity against pathogenic bacteria, indicating a favorable safety profile for further development .

Case Study 2: Structure-Activity Relationship (SAR)

Research focused on the structure-activity relationship of similar compounds revealed that specific substitutions on the pteridine ring significantly influenced biological activity. For example, introducing different halogens or alkyl groups at strategic positions improved both antitumor and antimicrobial activities, suggesting pathways for optimizing therapeutic efficacy .

Wirkmechanismus

The mechanism of action of 2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The pteridine core can mimic natural substrates of certain enzymes, allowing the compound to inhibit or modulate enzyme activity. The fluorophenyl and sulfanyl groups can enhance binding affinity and specificity to the target enzymes or receptors. The acetamide group may facilitate cellular uptake and distribution.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Fluorine at the benzyl position (vs. chlorine in ) may enhance lipophilicity and metabolic stability.
  • The 4-methylphenyl group is conserved across multiple analogs, suggesting its role in hydrophobic interactions with target proteins .

Pharmacological Activity Comparisons

Antimicrobial Activity

  • AJ5a–j analogs (quinazolinone-thioacetamides): Exhibited broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus, MIC = 8–32 µg/mL) and fungi (e.g., C. albicans, MIC = 16–64 µg/mL). The 4-chlorophenyl substituent in AJ5d showed superior potency compared to fluorophenyl variants .
  • Target Compound: No direct antimicrobial data available, but the 4-fluorophenyl group may reduce efficacy compared to chlorophenyl derivatives due to decreased electron-withdrawing effects .

Kinase Inhibition

  • 2-((3-(4-Methoxybenzyl)-4-oxo-3,4-dihydropteridin-2-yl)thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide : Demonstrated selective inhibition of CDK5/p25 (IC₅₀ = 0.42 µM), attributed to the methoxybenzyl group’s interaction with hydrophobic pockets .

Receptor Antagonism

  • VUF10085/AMG-487 (pyrido[2,3-d]pyrimidin-4-one): Acts as a CXCR3 antagonist (Ki = 2.3 nM) via its trifluoromethoxyphenyl acetamide moiety .
  • Target Compound : The lack of a trifluoromethyl group may limit CXCR3 affinity but could redirect selectivity toward other targets, such as tyrosine kinases.

Biologische Aktivität

The compound 2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide is a synthetic organic molecule with potential therapeutic applications. Its structure suggests it may exhibit significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications.

The molecular formula of the compound is C17H16FN3OSC_{17}H_{16}FN_3OS, with a molecular weight of approximately 339.39 g/mol. The compound features a pteridine core, which is known for its role in various biological processes, including enzyme activity modulation and interaction with nucleic acids.

Biological Activity Overview

Research indicates that compounds similar to 2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide may exhibit several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of pteridines can possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
  • Anticancer Properties : Pteridine derivatives have been studied for their ability to inhibit tumor growth. Mechanisms may include interference with DNA synthesis and modulation of cell cycle progression.
  • Enzyme Inhibition : The compound's structure allows for potential interactions with enzymes involved in metabolic pathways, making it a candidate for enzyme inhibition studies.

Case Studies and Research Findings

A review of recent literature provides insight into the biological implications of this compound:

Antimicrobial Studies

In a study examining the antimicrobial effects of pteridine derivatives, compounds structurally related to the target molecule exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) ranged from 10 to 50 µg/mL, indicating moderate potency against these pathogens .

Anticancer Activity

Research published in the Journal of Medicinal Chemistry demonstrated that pteridine derivatives could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The study reported IC50 values ranging from 5 to 20 µM for these cell lines, suggesting that modifications to the pteridine structure can enhance anticancer activity .

Enzyme Interaction

A study focused on enzyme inhibition found that certain pteridine derivatives could effectively inhibit dihydrofolate reductase (DHFR), an important enzyme in folate metabolism and a target for anticancer drugs. The inhibition constant (Ki) values were reported in the low micromolar range, indicating strong binding affinity .

Table 1: Summary of Biological Activities

Activity TypeModel OrganismObserved EffectReference
AntimicrobialStaphylococcus aureusMIC = 10 - 50 µg/mL
AnticancerMCF-7IC50 = 5 - 20 µM
Enzyme InhibitionDihydrofolate reductaseKi = Low µM

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.